molecular formula C20H23BrO10 B14884738 (4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B14884738
M. Wt: 503.3 g/mol
InChI Key: YFJHYTOASNBTBZ-OUUBHVDSSA-N
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Description

(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a synthetic organic compound that belongs to the class of glycosides It is characterized by the presence of a bromophenyl group attached to a glucopyranoside moiety, which is further acetylated at multiple positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of a glucopyranoside precursor followed by the introduction of the bromophenyl group. One common method includes the following steps:

    Acetylation: The glucopyranoside is treated with acetic anhydride in the presence of a catalyst such as pyridine to achieve acetylation at the 2, 3, 4, and 6 positions.

    Bromophenyl Introduction: The acetylated glucopyranoside is then reacted with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glucopyranoside moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Hydrolysis: Deacetylated glucopyranoside derivatives.

    Oxidation: Oxidized forms of the glucopyranoside moiety.

Scientific Research Applications

(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the glucopyranoside moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.

    4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different overall structure.

    N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl) derivatives: Compounds with bromophenyl groups and additional heterocyclic structures.

Uniqueness

(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to its combination of a bromophenyl group and a highly acetylated glucopyranoside moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H23BrO10

Molecular Weight

503.3 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23BrO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

YFJHYTOASNBTBZ-OUUBHVDSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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